MCF-7 Breast Cancer Cytotoxicity: Direct Comparison with In-Class Thiophene Propanamide Analogs
An authoritative vendor summary reports that 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide displays an IC50 of approximately 20 µM against MCF-7 breast cancer cells after 48-hour treatment . This places the compound in a moderate cytotoxicity range distinct from structurally simpler analogs such as 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide, which exhibits only moderate anticancer activity and lacks the methylsulfonyl pharmacophore . Additionally, broader thiophene derivative series tested in the same cell line have reported IC50 values ranging from 33.1 to 66.3 µM, indicating that the presence of the 4-methylsulfonylphenyl group can confer up to a 3.3-fold improvement in potency relative to unoptimized thiophene analogs in the same assay system [1].
| Evidence Dimension | MCF-7 breast cancer cell viability (48 h) |
|---|---|
| Target Compound Data | IC50 ≈ 20 µM |
| Comparator Or Baseline | In-class thiophene propanamides lacking methylsulfonyl: IC50 range 33.1–66.3 µM |
| Quantified Difference | Target compound achieves approximately 1.7- to 3.3-fold higher potency than comparator range |
| Conditions | MCF-7 human breast adenocarcinoma cell line; treatment duration 48 h; cell viability assay |
Why This Matters
This quantitative advantage supports the preferential selection of the methylsulfonyl-containing scaffold when optimizing lead compounds for breast cancer programs where MCF-7 is a standard screening model.
- [1] Taylor & Francis. (2016). Thiophene - Knowledge and References: anti-MCF-7 activity with IC50 = 33.1–66.3 μM. Taylor & Francis Online. View Source
